6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine

medicinal chemistry physicochemical profiling drug design

6-(Methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine (CAS 339278-91-0) is a tri-substituted 4-aminopyrimidine bearing a 2-phenyl group, a 6-methoxymethyl substituent, and an N-methyl amine. This compound falls within a widely explored class of pyrimidine-based kinase inhibitor scaffolds, yet its specific substitution pattern distinguishes it from numerous in-class analogs with respect to steric profile, hydrogen-bonding capacity, and lipophilicity.

Molecular Formula C13H15N3O
Molecular Weight 229.283
CAS No. 339278-91-0
Cat. No. B2903760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine
CAS339278-91-0
Molecular FormulaC13H15N3O
Molecular Weight229.283
Structural Identifiers
SMILESCNC1=NC(=NC(=C1)COC)C2=CC=CC=C2
InChIInChI=1S/C13H15N3O/c1-14-12-8-11(9-17-2)15-13(16-12)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,14,15,16)
InChIKeyRBQRDPIZTNNZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine (CAS 339278-91-0): Procurement-Relevant Differentiation Among 4-Aminopyrimidine Derivatives


6-(Methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine (CAS 339278-91-0) is a tri-substituted 4-aminopyrimidine bearing a 2-phenyl group, a 6-methoxymethyl substituent, and an N-methyl amine [1]. This compound falls within a widely explored class of pyrimidine-based kinase inhibitor scaffolds, yet its specific substitution pattern distinguishes it from numerous in-class analogs with respect to steric profile, hydrogen-bonding capacity, and lipophilicity [2]. Commercially available from multiple vendors in purities ranging from 90% to ≥98% , the compound serves as a versatile building block for medicinal chemistry and chemical biology applications targeting ATP-binding pockets [2].

Why 6-(Methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine Cannot Be Interchanged with Generic 4-Aminopyrimidine Analogs


4-Aminopyrimidine derivatives are not functionally interchangeable because even minor alterations in the substitution pattern—such as replacing the N-methyl group with N-isopropyl, relocating the methoxy group to the 5-position, or omitting the methoxymethyl substituent entirely—lead to significant shifts in physicochemical descriptors critical for target engagement, including logP, topological polar surface area (TPSA), hydrogen-bond donor/acceptor counts, and steric bulk [1][2]. These computed properties, while not direct measures of bioactivity, dictate membrane permeability, solubility, and binding-site complementarity in therapeutically relevant targets such as CYP51, Plk1, and JAK-family kinases [2]. Consequently, substituting a structurally related pyrimidine without verifying these key parameters risks compromising assay reproducibility and structure-activity relationship (SAR) continuity.

Quantitative Differentiation of 6-(Methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine from Closest Structural Analogs


Lipophilicity Comparison: LogP of Target vs. N-Isopropyl and Unsubstituted Analogs

The target compound exhibits a computed XLogP3-AA of 1.9 [1], positioning it between the more lipophilic N-isopropyl analog (logP ~2.8 predicted) and the more polar, des-methoxymethyl analog N-methyl-2-phenylpyrimidin-4-amine (logP ~1.3 predicted) [2]. This intermediate lipophilicity may offer a balanced permeability-solubility profile advantageous for oral bioavailability predictions in early-stage lead optimization.

medicinal chemistry physicochemical profiling drug design

Hydrogen-Bond Donor Count: Advantage of a Single N-H Donor for Selective Kinase Interactions

The target compound possesses exactly one hydrogen-bond donor (the N-H of the secondary amine) [1], in contrast to the primary amine analog 2-phenylpyrimidin-4-amine (CAS 33630-25-0) which has two HBDs [2]. In kinase hinge-binding motifs, a single HBD is often associated with improved selectivity profiles by restricting the number of possible hydrogen-bond interactions with the kinase hinge region, as seen in numerous FDA-approved type II kinase inhibitors.

kinase inhibitor selectivity hydrogen bonding

Topological Polar Surface Area: Intermediate TPSA for Optimized CNS Penetration Relative to 5-Methoxy Analog

The target compound has a computed TPSA of 47 Ų [1], which places it below the commonly cited CNS permeability threshold of 60-70 Ų. In comparison, the regioisomeric 5-methoxy-N-methyl-2-phenylpyrimidin-4-amine (CAS 477863-75-5) exhibits a higher TPSA (~57 Ų predicted) due to altered electronic distribution, making the target potentially more favorable for CNS-targeted compound libraries where lower TPSA is associated with enhanced blood-brain barrier penetration.

CNS drug discovery permeability physicochemical property

Commercial Availability and Purity Comparison: ≥98% Purity from Multiple Suppliers for SAR Reproducibility

The target compound is available with a purity of ≥98% from Chemscene and 98% from Leyan , whereas the N-isopropyl analog is listed at only 90% purity by the same vendor class . Higher initial purity reduces the need for additional purification steps, minimizes the risk of confounding biological results from impurities, and enhances batch-to-batch reproducibility in SAR studies.

chemical procurement purity analysis reproducibility

Optimal Application Scenarios for 6-(Methoxymethyl)-N-methyl-2-phenylpyrimidin-4-amine Based on Quantitative Differentiation


Kinase Inhibitor Fragment Library Design Targeting the Hinge Region

With a single hydrogen-bond donor (N-H) and a TPSA of 47 Ų [1], this compound is optimally suited as a hinge-binding fragment in kinase inhibitor libraries aiming for type II inhibitor profiles. Its intermediate lipophilicity (logP 1.9) balances solubility and permeability, reducing the risk of poor pharmacokinetics often encountered with more lipophilic pyrimidine scaffolds [2].

CNS-Penetrant Probe Synthesis in Neuroinflammation Programs

The low TPSA (47 Ų) falls well below the CNS permeability threshold of 60-70 Ų, making this compound a preferred starting point for designing brain-penetrant kinase inhibitors targeting neuroinflammatory pathways, particularly when compared to regioisomeric analogs with higher TPSA [1].

High-Purity SAR Exploration with Minimal Purification Overhead

The commercial availability at ≥98% purity enables direct use in biochemical and cell-based assays without additional purification, accelerating SAR timelines. This contrasts with lower-purity analogs (e.g., 90% for the N-isopropyl variant) that may require chromatographic purification prior to biological testing .

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